molecular formula C18H18ClNO6S B2710249 methyl (2Z)-2-[(4-chlorophenyl)sulfonyl]-3-[(3,4-dimethoxyphenyl)amino]acrylate CAS No. 1327196-19-9

methyl (2Z)-2-[(4-chlorophenyl)sulfonyl]-3-[(3,4-dimethoxyphenyl)amino]acrylate

Cat. No. B2710249
CAS RN: 1327196-19-9
M. Wt: 411.85
InChI Key: HZWAVHIWPQWKCW-BOPFTXTBSA-N
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Description

Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. For example, the acrylate group could participate in addition reactions, while the sulfonyl group could be involved in substitution reactions .

Scientific Research Applications

Photochromic Polymers

A study on methylacrylate polymers highlighted the synthesis of monomers containing azobenzene groups substituted with heterocyclic sulfonamide. These polymers demonstrated photochromic properties, which could be harnessed in materials science for applications such as smart coatings and optical data storage. The reversible photo-induced trans-cis isomerization of azobenzene side chains offers a pathway for developing light-responsive materials (Ortyl, Janik, & Kucharski, 2002).

Polymer-Based Protecting Groups

Research on the synthesis of novel polymeric protecting groups involved the polymerization of specific monomers, indicating their potential as protective agents in synthetic organic chemistry. These polymers can be used to protect sensitive functional groups during chemical reactions, offering a unique approach to streamline synthesis processes and improve yield and selectivity (Gormanns & Ritter, 1994).

Antifouling and Hemocompatible Materials

The synthesis of polysulfobetaines incorporating zwitterionic amine and hydrophobic components has been explored for their antifouling properties and hemocompatibility. Such materials are significant for biomedical applications, including blood-contacting devices, due to their ability to resist protein adsorption and cell adhesion (Woodfield et al., 2014).

Polymer Electrolyte Membranes for Fuel Cells

A study on polymer electrolyte membranes (PEMs) for fuel cells involved the graft polymerization of methyl acrylate into films, followed by sulfonation. These PEMs are crucial for the efficiency and durability of fuel cells, providing a pathway for ion transport while maintaining electrical insulation between electrodes (Takahashi et al., 2008).

Enantioselective Synthesis

The enantioselective synthesis of polycyclic indole derivatives through a specific reaction process highlights the application of methyl (2Z)-2-[(4-chlorophenyl)sulfonyl]-3-[(3,4-dimethoxyphenyl)amino]acrylate in pharmaceutical chemistry. The ability to create chiral compounds with high enantiomeric excess is valuable for the development of drugs with improved efficacy and reduced side effects (Gao, Xu, & Shi, 2015).

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and the specific functional groups present. For example, compounds containing sulfonyl chlorides can be hazardous due to their reactivity .

properties

IUPAC Name

methyl (Z)-2-(4-chlorophenyl)sulfonyl-3-(3,4-dimethoxyanilino)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClNO6S/c1-24-15-9-6-13(10-16(15)25-2)20-11-17(18(21)26-3)27(22,23)14-7-4-12(19)5-8-14/h4-11,20H,1-3H3/b17-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZWAVHIWPQWKCW-BOPFTXTBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC=C(C(=O)OC)S(=O)(=O)C2=CC=C(C=C2)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)N/C=C(/C(=O)OC)\S(=O)(=O)C2=CC=C(C=C2)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClNO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl (2Z)-2-[(4-chlorophenyl)sulfonyl]-3-[(3,4-dimethoxyphenyl)amino]acrylate

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